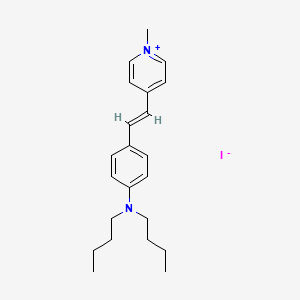

4-(4-(Dibutylamino)styryl)-1-methylpyridin-1-ium iodide

Beschreibung

4-(4-(Dibutylamino)styryl)-1-methylpyridin-1-ium iodide is a cationic styryl dye characterized by a pyridinium electron acceptor and a dibutylamino-substituted styryl electron donor. This compound belongs to the family of molecular rotors, where fluorescence properties are sensitive to environmental factors such as viscosity and polarity. It is prominently used in biological research for tracking membrane dynamics (e.g., exocytosis via FM1-43 dye, where it acts as a membrane-impermeant fluorescent marker) .

Eigenschaften

CAS-Nummer |

95378-72-6 |

|---|---|

Molekularformel |

C22H31IN2 |

Molekulargewicht |

450.4 g/mol |

IUPAC-Name |

N,N-dibutyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide |

InChI |

InChI=1S/C22H31N2.HI/c1-4-6-16-24(17-7-5-2)22-12-10-20(11-13-22)8-9-21-14-18-23(3)19-15-21;/h8-15,18-19H,4-7,16-17H2,1-3H3;1H/q+1;/p-1 |

InChI-Schlüssel |

PGTCZFDOIBFYTL-UHFFFAOYSA-M |

Isomerische SMILES |

CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C.[I-] |

Kanonische SMILES |

CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Solvent Selection and Reaction Kinetics

Solvent polarity significantly impacts reaction efficiency. Ethanol, with a dielectric constant of 24.3, balances solvation of ionic intermediates and reaction kinetics. Comparative studies show that switching to DMF increases reaction rates but complicates purification due to higher boiling points.

Table 1: Solvent Effects on Condensation Reaction

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 24.3 | 10 | 62 |

| DMF | 36.7 | 6 | 58 |

| Acetonitrile | 37.5 | 8 | 55 |

Role of Catalytic Bases

Piperidine remains the preferred base due to its moderate basicity (pKa ~11.1), which minimizes side reactions such as aldol condensation. Stronger bases like DBU (pKa ~13.5) accelerate the reaction but reduce selectivity, leading to byproducts.

Advanced Purification Techniques

Recrystallization Protocols

Recrystallization from ethanol is critical for removing unreacted aldehyde and inorganic salts. Gradual cooling (0.5°C/min) produces larger crystals with higher purity. Adding activated charcoal during hot filtration removes colored impurities, enhancing optical clarity.

Chromatographic Methods

For research-grade material, column chromatography on silica gel using a chloroform-methanol gradient (9:1 to 4:1) isolates the target compound. This method achieves >99% purity but is less scalable than recrystallization.

Comparative Analysis with Related Styrylpyridinium Derivatives

Styrylpyridinium compounds vary in biological and photochemical properties based on substituents. For instance, replacing the dibutylamino group with dimethylamino (as in 4-(4-(dimethylamino)styryl)-1-methylpyridinium iodide) reduces lipophilicity, altering cellular uptake kinetics.

Table 2: Structural Modifications and Properties

| Compound | Substituent | (nm) | Quantum Yield |

|---|---|---|---|

| 4-(4-(Dibutylamino)styryl)-1-methylpyridinium iodide | Dibutylamino | 540 | 0.45 |

| 4-(4-(Dimethylamino)styryl)-1-methylpyridinium iodide | Dimethylamino | 520 | 0.38 |

| 4-(4-Diethylaminostyryl)-1-methylpyridinium iodide | Diethylamino | 535 | 0.42 |

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(4-(Dibutylamino)styryl)-1-methylpyridin-1-iumiodid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu verschiedenen Produkten oxidiert werden, abhängig vom verwendeten Oxidationsmittel.

Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Derivate der Verbindung führen.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Pyridiniumring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen beinhalten in der Regel Nukleophile wie Halogenide oder Amine.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation zur Bildung von Chinonderivaten führen, während Reduktion verschiedene reduzierte Formen der ursprünglichen Verbindung liefern kann.

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Fluorescent Probes in Cellular Studies

4-(4-(Dibutylamino)styryl)-1-methylpyridinium iodide is primarily used as a fluorescent probe for studying mitochondrial function and dynamics in various cell types. Its ability to stain mitochondria allows researchers to investigate mitochondrial dysfunction associated with diseases such as neurodegenerative disorders and cancer.

2. Anticancer Research

The compound has been investigated for its potential anticancer properties. Studies indicate that similar compounds can induce apoptosis in cancer cells, suggesting that 4-(4-(dibutylamino)styryl)-1-methylpyridinium iodide may have therapeutic potential in oncology .

3. Neurobiology

Research has shown that this compound can affect neurotransmitter systems, making it relevant for studies on neurobiology. Its interactions with neuronal membranes may provide insights into neurological disorders.

Chemical Reactions and Synthesis

The synthesis of 4-(4-(dibutylamino)styryl)-1-methylpyridinium iodide typically involves several steps, including the formation of the pyridinium ring and the introduction of the dibutylamino group. The methods can vary based on laboratory conditions and desired purity levels. The compound's quaternary ammonium structure allows it to participate in various nucleophilic substitution reactions, which are crucial for its functionalization in different applications.

Case Studies

Case Study 1: Mitochondrial Function Assessment

In a study assessing mitochondrial dynamics, researchers utilized 4-(4-(dibutylamino)styryl)-1-methylpyridinium iodide to visualize mitochondrial morphology changes under stress conditions. The results demonstrated that the compound effectively labeled mitochondria, allowing for real-time observation of mitochondrial fission and fusion events.

Case Study 2: Anticancer Activity

Another investigation explored the compound's cytotoxic effects on various cancer cell lines. The findings indicated that treatment with 4-(4-(dibutylamino)styryl)-1-methylpyridinium iodide led to significant reductions in cell viability, highlighting its potential as an anticancer agent .

Wirkmechanismus

Der Wirkungsmechanismus von 4-(4-(Dibutylamino)styryl)-1-methylpyridin-1-iumiodid beruht auf seiner Fähigkeit, Licht zu absorbieren und Fluoreszenz zu emittieren. Die Fluoreszenzeigenschaften der Verbindung werden von ihrer Umgebung beeinflusst, was sie zu einem wertvollen Werkzeug für die Erkennung von Veränderungen des pH-Werts, der Polarität und anderer Faktoren macht. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören Wechselwirkungen mit verschiedenen Biomolekülen und Zellstrukturen, die mithilfe der Fluoreszenzspektroskopie untersucht werden können.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Key Features

Photophysical Properties

*Estimated based on analogous styryl dyes.

Functional Comparisons

- Electron Donor Strength: Dibutylamino (-N(C₄H₉)₂) and dimethylamino (-N(CH₃)₂) groups enhance electron-donating capacity compared to diphenylamino (-N(C₆H₅)₂), which introduces steric hindrance and reduces conjugation efficiency . The indolium core in Ci provides stronger acceptor strength than pyridinium, red-shifting absorption/emission .

- Membrane Permeability: Dibutylamino derivatives exhibit higher lipophilicity, making them suitable for membrane-associated studies (e.g., FM1-43 in exocytosis) . Dimethylamino variants (e.g., DASPMI) are less lipophilic but widely used for mitochondrial staining due to moderate permeability .

Fluorescence Sensitivity :

- Synthetic Complexity: Dibutyl/dimethylamino compounds are synthesized via straightforward condensation of pyridinium salts with substituted benzaldehydes . CPP and Ci require multi-step synthesis, increasing cost and limiting accessibility .

Biologische Aktivität

4-(4-(Dibutylamino)styryl)-1-methylpyridin-1-ium iodide, also known as 4-Di-1-ASP, is a synthetic organic compound with significant biological activity. This compound is primarily recognized for its role as a fluorescent probe in biological research, particularly in studies involving cellular transport mechanisms and drug delivery systems. This article provides a detailed overview of its biological activity, including its mechanisms of action, transport properties, and applications in various research contexts.

- Molecular Formula : C16H19IN2

- Molecular Weight : 366.25 g/mol

- CAS Number : 68971-03-9

- Structure : The compound features a pyridinium ring with a dibutylamino group and a styryl moiety, contributing to its fluorescence properties.

Transport Mechanisms

Research has demonstrated that 4-Di-1-ASP is taken up by cells through specific transport mechanisms. A notable study using BeWo cells (a model for the human placenta) revealed that this compound is absorbed via a low-affinity, carrier-mediated process. The kinetic parameters were determined to be:

- Km : 580 ± 110 µM

- Vmax : 97 ± 9 nmol/mg protein/30 min

Asymmetric transport was observed, indicating greater permeability from the apical to basolateral direction (maternal-to-fetal), which is crucial for understanding drug delivery during pregnancy .

Interaction with Transporters

4-Di-1-ASP has been identified as a substrate for organic cation transporters (OCTs), specifically OCT1 and OCT2. However, in BeWo cells, RT-PCR analysis showed no expression of these transporters, suggesting alternative uptake pathways may be involved. Colocalization studies indicated significant mitochondrial uptake and potential nuclear localization via nucleoside transporters .

Fluorescent Probe in Biological Studies

Due to its fluorescent properties, 4-Di-1-ASP is utilized extensively as a probe for studying cellular processes. It has been employed in various contexts:

- Placental Drug Transport : Understanding how drugs cross the placental barrier can enhance drug safety and efficacy during pregnancy.

- Cellular Imaging : Its fluorescence allows researchers to visualize cellular structures and processes in real-time.

- G-Quadruplex Studies : The compound has been explored for its interactions with G-quadruplex nucleic acids, which are important in gene regulation .

Case Studies

Several studies have highlighted the utility of 4-Di-1-ASP:

- A study focused on lung epithelial cells (A549) demonstrated that the uptake of this compound was influenced by concentration, temperature, membrane potential, and pH, indicating its potential for studying respiratory drug delivery mechanisms .

| Study Focus | Cell Type | Key Findings |

|---|---|---|

| Placental Transport | BeWo Cells | Asymmetric transport; uptake via non-OCT pathways |

| Respiratory Uptake | A549 Cells | Uptake dependent on environmental factors |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-(4-(Dibutylamino)styryl)-1-methylpyridinium iodide, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves a two-step process: (1) Formation of the styryl-pyridinium core via condensation of 4-methylpyridine with a dibutylamino-substituted benzaldehyde derivative, followed by (2) quaternization using methyl iodide. Critical parameters include reaction temperature (50–70°C for condensation; reflux for quaternization), solvent polarity (methanol or ethanol for solubility), and stoichiometric control of methyl iodide to ensure complete quaternization. Purification often requires recrystallization from acetone/methanol mixtures to remove unreacted precursors .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the dibutylamino group (δ ~3.2–3.4 ppm for N-CH2; δ ~1.2–1.6 ppm for butyl chains) and the styryl double bond (J ≈ 12–16 Hz for trans-configuration) .

- UV-Vis Spectroscopy : Identify the absorption maximum (λmax) in methanol (~470–490 nm), which is redshifted compared to dimethylamino analogs due to increased electron-donating capacity of dibutyl groups .

- Mass Spectrometry : Validate molecular weight (expected [M]+ at m/z ~366.25) and iodide counterion .

Q. How does the compound’s solubility profile vary across solvents, and what implications does this have for experimental design?

- Methodological Answer : The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform). For biological assays, pre-dissolution in DMSO followed by dilution in buffer (≤0.1% DMSO) is recommended to avoid cytotoxicity. Solvent choice directly impacts aggregation behavior, which can be monitored via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How does the dibutylamino substituent influence the compound’s photophysical properties compared to dimethylamino analogs?

- Methodological Answer : The dibutylamino group enhances molar extinction coefficients (ε ~50,000–60,000 cm⁻¹M⁻¹ in chloroform) due to increased electron donation, extending conjugation. However, steric hindrance from butyl chains may reduce fluorescence quantum yield compared to dimethylamino variants. Researchers should compare time-resolved fluorescence decay profiles to quantify excited-state dynamics .

Q. What methodological considerations are essential when using this compound for mitochondrial membrane potential assays?

- Methodological Answer :

- Staining Optimization : Use low concentrations (10–100 nM) to avoid artifacts; validate mitochondrial localization via co-staining with MitoTracker Red.

- Membrane Potential Sensitivity : Perform calibration using carbonyl cyanide m-chlorophenyl hydrazone (CCCP) to depolarize mitochondria and confirm signal loss.

- Live-Cell Imaging : Employ two-photon microscopy (excitation ~900 nm) to reduce phototoxicity, as the compound exhibits strong nonlinear optical (NLO) properties .

Q. How can researchers resolve discrepancies in reported solubility profiles across different solvent systems?

- Methodological Answer : Systematic solubility testing using the "shake-flask" method at controlled temperatures (25°C ± 0.5°C) is critical. Conflicting data may arise from solvent purity (e.g., residual water in DMSO) or crystallization history. X-ray diffraction (XRD) of recrystallized samples can identify polymorphic forms affecting solubility .

Q. What experimental approaches are suitable for evaluating the compound’s nonlinear optical (NLO) properties in material science applications?

- Methodological Answer :

- Hyper-Rayleigh Scattering (HRS) : Measure first hyperpolarizability (β) in solution (e.g., chloroform) at 1064 nm excitation.

- Thin-Film Characterization : Spin-coat the compound onto ITO glass and assess second-harmonic generation (SHG) using a pulsed Nd:YAG laser.

- Comparative Analysis : Benchmark against 4-(4-(dimethylamino)styryl)-1-methylpyridinium iodide to quantify the impact of alkyl chain length on NLO efficiency .

Q. How can structural modifications (e.g., varying alkyl chain length) be systematically explored to optimize this compound for nucleic acid staining?

- Methodological Answer :

- SAR Studies : Synthesize analogs with ethyl, hexyl, or branched alkyl chains and compare binding affinity via fluorescence titration with DNA/RNA.

- Competitive Displacement Assays : Use ethidium bromide as a competitor to quantify intercalation efficiency.

- Molecular Dynamics (MD) Simulations : Model interactions between the dibutylamino group and DNA minor grooves to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.